3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112929-71-2 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,3-dimethylbicyclo[3.2.1]oct-6-en-2-one |
InChI |
InChI=1S/C10H14O/c1-10(2)6-7-3-4-8(5-7)9(10)11/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
XJJGGVDZLKIKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1=O)C=C2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,3 Dimethylbicyclo 3.2.1 Oct 6 En 2 One and Its Derivatives
Stereoselective Synthesis Approaches
The introduction of stereocenters with high fidelity is a critical aspect of modern organic synthesis. For 3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one and its derivatives, controlling the three-dimensional arrangement of atoms is paramount, particularly when targeting specific enantiomers or diastereomers.
Asymmetric Synthesis Routes
The asymmetric synthesis of bicyclo[3.2.1]octane systems, especially those bearing quaternary carbons, presents a formidable challenge. One effective strategy involves the enantioselective desymmetrization of prochiral precursors. Chiral phosphoric acid catalysis has emerged as a powerful tool in this regard. For instance, 2,2-disubstituted cyclic 1,3-diones tethered to an electron-deficient alkene can undergo an intramolecular Michael addition to furnish chiral bicyclo[3.2.1]octanes. This process creates three new stereogenic centers, including an all-carbon quaternary center, with high enantioselectivity.
Another approach utilizes organocatalysis in tandem reactions. A notable example is the Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea. This method allows for the creation of four stereogenic centers in a single operation, yielding bicyclo[3.2.1]octan-8-ones with excellent diastereoselectivity and high enantioselectivity (92-99% ee). nih.gov Although not directly applied to the 3,3-dimethyl target, this methodology demonstrates the potential for asymmetric construction of the core bicyclo[3.2.1]octane skeleton.
| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid | 2,2-disubstituted cyclic 1,3-dione with tethered alkene | Bicyclo[3.2.1]octane | High |
| Quinine-derived thiourea | Cyclohexane-1,2-dione and nitroalkene | Bicyclo[3.2.1]octan-8-one | 92-99% |
Diastereoselective Control in Cyclization Reactions
Achieving diastereoselective control is crucial when multiple stereocenters are formed during a cyclization reaction. Palladium-catalyzed cyclizations have proven effective in constructing substituted bicyclo[3.2.1]octenone systems with high diastereoselectivity. For example, the reaction of propargylic acetates with 2-oxocyclohex-3-enecarboxylates in the presence of a palladium catalyst yields substituted 7-methylenebicyclo[3.2.1]oct-3-en-2-ones in a highly diastereoselective manner. beilstein-journals.org This strategy, while not directly producing the 3,3-dimethyl variant, establishes a valid approach for controlling the relative stereochemistry of substituents on the bicyclo[3.2.1]octane core.
Radical-mediated cyclizations also offer a pathway to stereoselectively construct the bicyclo[3.2.1]octane moiety. The Mn(III)-mediated radical cyclization of alkynyl ketones has been successfully employed in the synthesis of the bicyclo[3.2.1]octane fragment of rhodojaponin III. nih.gov This method provides a means to control the stereochemistry of the resulting bridged system.
Enantioselective Catalysis in Bridged Ketone Formation
The direct enantioselective formation of bridged ketones like this compound is a highly desirable but challenging transformation. While specific catalysts for the direct enantioselective synthesis of the target molecule are not extensively documented, related systems provide valuable insights. Copper-catalyzed enantioselective alkene carboamination has been used to create bridged 6-azabicyclo[3.2.1]octanes with excellent enantioselectivities. cdnsciencepub.com This reaction forges two new rings and two new stereocenters in a single step.
Organocatalysis has also been employed to construct chiral bicyclo[3.2.1]octanes with low catalyst loadings. The reaction of 2-hydroxy-3,5-dialkyl-p-quinones with α-alkylnitroethylenes, catalyzed by Rawal's quinine-squaramide catalyst, followed by in situ acetylation, yields highly functionalized chiral bicyclo[3.2.1]octanes. rsc.org These examples highlight the potential of enantioselective catalysis in accessing chiral bridged ring systems.
| Catalytic System | Reaction Type | Product Skeleton | Stereoselectivity |
| Palladium Catalyst | Cyclization of propargylic acetates | 7-methylenebicyclo[3.2.1]oct-3-en-2-one | High Diastereoselectivity |
| Mn(III) | Intramolecular radical cyclization | Bicyclo[3.2.1]octane | Stereoselective |
| Ph-Box-Cu2 | Enantioselective alkene carboamination | 6-Azabicyclo[3.2.1]octane | Excellent Enantioselectivity |
| Rawal's quinine-squaramide | [3+2] Annulation | Bicyclo[3.2.1]octane | High Enantioselectivity |
Ring System Construction via Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the rapid construction of complex cyclic and bicyclic frameworks. Both intramolecular [2+2] photocycloadditions and Diels-Alder reactions represent viable strategies for assembling the bicyclo[3.2.1]octane core.
Intramolecular [2+2] Photocycloaddition Strategies
Intramolecular [2+2] photocycloaddition reactions of tethered enone-alkene systems can provide access to bicyclic structures that can be precursors to the bicyclo[3.2.1]octane skeleton. The stereochemical outcome of these reactions can often be controlled by various factors, including the use of chiral auxiliaries or photocatalysts. For instance, organophotoredox-catalyzed stereoselective [2+2] photocycloadditions of aryl bis-enone derivatives have been developed to synthesize enantioenriched bicyclo[3.2.0]heptanes. doaj.org While this leads to a different bicyclic system, the principles of stereocontrol through photocatalysis are relevant.
The direct application of this strategy to form a bicyclo[3.2.1]octane system would involve the photocyclization of a substrate with an appropriate tether length and substitution pattern. The regioselectivity of the cycloaddition would need to be controlled to afford the desired bridged system.
Diels-Alder Reactions in Bicyclo[3.2.1]octane Framework Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and highly reliable method for the formation of six-membered rings and can be ingeniously applied to the synthesis of more complex bicyclic systems. An intramolecular Diels-Alder (IMDA) reaction is a particularly powerful strategy for constructing the bicyclo[3.2.1]octane framework.
A notable example is the synthesis of enantiopure bicyclo[3.2.1]octane systems starting from the readily available monoterpene, (R)-carvone. researchgate.net In this approach, carvone (B1668592) is converted into a 5-vinyl-1,3-cyclohexadiene derivative, which then undergoes an IMDA reaction upon heating to form a tricyclo[3.2.1.02,7]octane intermediate. Subsequent regioselective cleavage of the cyclopropane (B1198618) ring furnishes the desired highly functionalized, enantiopure bicyclo[3.2.1]octane derivative. researchgate.net This strategy provides excellent control over the absolute stereochemistry of the final product, as the chirality is derived from the natural starting material.
| Reaction Type | Starting Material | Key Intermediate | Product Skeleton |
| Intramolecular [2+2] Photocycloaddition | Tethered enone-alkene | Bicyclic photoproduct | Bicyclo[3.2.1]octane precursor |
| Intramolecular Diels-Alder Reaction | 5-Vinyl-1,3-cyclohexadiene derivative (from Carvone) | Tricyclo[3.2.1.02,7]octane | Enantiopure Bicyclo[3.2.1]octane |
Lewis Acid-Catalyzed Intermolecular Cyclizations for Bicyclo[3.n.1]alkenones
A stereoselective approach for synthesizing bicyclo[3.n.1]alkenone frameworks involves the Lewis acid-catalyzed intermolecular cyclization of alkynyl enones with cyclic ketones. rsc.orgnih.gov This method provides efficient access to a variety of bicyclic systems that are found as core skeletons in many natural products. rsc.orgdiva-portal.org The reaction is believed to proceed through an α,α'-annulation of enamines, generated in situ from the cyclic ketone, with the alkynyl enones. diva-portal.org
The versatility of this transformation has been demonstrated with a range of cyclic ketones to produce various bicyclo[3.n.1]alkenones. diva-portal.org For instance, the reaction of 2-(1-alkynyl)-2-alken-1-ones with different cyclic ketones in the presence of a Lewis acid catalyst and an amine affords the corresponding bicyclic products in moderate to high yields. diva-portal.org This protocol exhibits a high tolerance for different functional groups. rsc.orgnih.gov
| Entry | Cyclic Ketone | Alkynyl Enone | Product (Bicyclo[3.n.1]alkenone) | Yield (%) |
| 1 | Cyclopentanone | 2-(Phenylethynyl)propenone | Bicyclo[3.2.1]oct-6-en-2-one derivative | 73 |
| 2 | Cyclohexanone | 2-(Phenylethynyl)propenone | Bicyclo[3.3.1]non-7-en-3-one derivative | 58 |
| 3 | 1,4-Cyclohexanedione | 2-(Phenylethynyl)propenone | Bicyclo[3.3.1]non-7-ene-3,9-dione derivative | 32 |
| 4 | Cyclopentanone | Cyclic 2-(1-alkynyl)-2-alken-1-one | Polycyclo[3.2.1]alkenone | 73 |
| 5 | Cyclohexanone | Cyclic 2-(1-alkynyl)-2-alken-1-one | Polycyclo[3.3.1]alkenone | 65 |
| This table is interactive and searchable. | ||||
| Data adapted from research on Lewis acid-catalyzed intermolecular cyclizations. diva-portal.org |
Strategies Involving Ring Contraction and Ring Enlargement
Rearrangement reactions that alter ring size are powerful tools in the synthesis of complex cyclic and bicyclic systems. These strategies can provide access to strained or otherwise difficult-to-synthesize molecular architectures.
The Wolff rearrangement is a reaction in which an α-diazocarbonyl compound is converted into a ketene, which can then be trapped by a nucleophile. wikipedia.org When the starting α-diazo ketone is cyclic, this rearrangement results in a ring-contracted product, making it a valuable method for synthesizing strained ring systems. wikipedia.org
This strategy has been successfully applied to derivatives of bicyclo[3.2.1]oct-6-en-2-one. researchgate.net The synthesis begins with a diazo transfer reaction to the bicyclo[3.2.1]oct-6-en-2-one substrate, forming an α-diazoketone. researchgate.net Subsequent Wolff rearrangement of this intermediate, often induced photochemically or thermally, in the presence of a nucleophile like water, leads to the formation of a ring-contracted bicyclo[2.2.1]heptenecarboxylic acid. researchgate.net This two-step sequence has been utilized in the total synthesis of natural products like (±)-camphorenone. researchgate.net
| Starting Material (Bicyclo[3.2.1]oct-6-en-2-one derivative) | Intermediate (α-diazoketone) | Final Product (Bicyclo[2.2.1]heptene derivative) |
| 1-Methoxybicyclo[3.2.1]oct-6-en-2-one | 3-Diazo-1-methoxybicyclo[3.2.1]oct-6-en-2-one | 1-Methoxybicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
| This table is interactive and searchable. | ||
| Illustrative transformation based on the Wolff Rearrangement. researchgate.net |
The Tiffeneau-Demjanov rearrangement provides a method for the one-carbon ring expansion of cycloalkanes and cycloalkanols. wikipedia.org The reaction involves treating a 1-aminomethyl-cycloalkanol with nitrous acid to generate an enlarged cycloketone. wikipedia.org This rearrangement has found significant application in the synthesis of five, six, and seven-membered rings and is particularly useful for bicyclic or polycyclic systems. wikipedia.org
The mechanism begins with the diazotization of the primary amine by nitrous acid, forming a diazonium ion. wikipedia.orgslideshare.net This is followed by the loss of nitrogen gas and a 1,2-alkyl shift, where a carbon from the ring migrates, leading to the expanded ring system and formation of the ketone. wikipedia.orgslideshare.net The migratory aptitude of the ring carbons can influence the regioselectivity of the rearrangement. wikipedia.org This method can be a key step in converting a cyclic ketone into its next higher homolog. organicreactions.org
The Favorskii rearrangement is a reaction of α-halo ketones with a base that leads to carboxylic acid derivatives. wikipedia.org For cyclic α-halo ketones, this reaction serves as an effective method for ring contraction. nrochemistry.comscienceinfo.com The reaction is typically carried out with a base such as a hydroxide (B78521) or an alkoxide. wikipedia.org The use of an alkoxide base, like sodium methoxide, results in the formation of a ring-contracted ester. wikipedia.org
The generally accepted mechanism involves the formation of an enolate on the side of the ketone away from the halogen atom. wikipedia.orgscienceinfo.com This enolate then undergoes intramolecular cyclization to form a cyclopropanone (B1606653) intermediate. wikipedia.org Subsequent nucleophilic attack by the base opens the strained three-membered ring to yield a more stable carbanion, which upon protonation gives the final ring-contracted product. wikipedia.org In cases where enolate formation is not possible, an alternative "pseudo-Favorskii" mechanism may operate. scienceinfo.com This reaction is synthetically valuable for creating highly branched carboxylic acids and for the ring contraction of alicyclic systems, including steroids. ddugu.ac.in
| Starting Material (Cyclic α-Haloketone) | Base | Product (Ring-Contracted Carboxylic Acid Derivative) |
| 2-Chlorocyclohexanone | Sodium ethoxide | Ethyl cyclopentanecarboxylate |
| α-Bromocamphor | Potassium hydroxide | Campholenic acid |
| 2-Bromocyclobutanone | Sodium methoxide | Methyl cyclopropanecarboxylate |
| This table is interactive and searchable. | ||
| Examples of the Favorskii Rearrangement for ring contraction. scienceinfo.com |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and efficient methods for constructing complex molecular architectures, including bridged bicyclic systems.
Palladium catalysis has been instrumental in developing novel synthetic routes to bicyclic frameworks. One such strategy involves the palladium-catalyzed asymmetric intramolecular alkene-alkyne coupling of alkyne-tethered cyclopentenes. researchgate.net This reaction provides access to enantioenriched bicyclo[3.2.1]octadienes, which are versatile precursors to ketones like this compound, in excellent yields and high enantioselectivities. researchgate.net
Another innovative approach is the Pd(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization reaction. nih.govnih.gov This process transforms a linear carboxylic acid with a tethered olefin into the bicyclo[3.2.1] lactone scaffold. nih.govnih.gov While this yields a lactone rather than a ketone, the formation of the core bicyclo[3.2.1] skeleton demonstrates a powerful C-H activation strategy that could be adapted for the synthesis of related ketone structures. researchgate.net These methods showcase the capability of palladium catalysis to facilitate complex bond formations in the construction of bridged ring systems. researchgate.net
| Substrate | Catalyst/Ligand System | Product Type |
| Alkyne-tethered cyclopentene | Pd(dba)₂ / Chiral Ligand | Enantioenriched Bicyclo[3.2.1]octadiene |
| Linear carboxylic acid with tethered olefin | Pd(OAc)₂ / N-Acyl Aminoethyl Phenyl Thioether | Bicyclo[3.2.1]lactone |
| This table is interactive and searchable. | ||
| Examples of Palladium-Catalyzed routes to Bicyclo[3.2.1] systems. researchgate.netnih.gov |
Gold-Catalyzed Approaches to Bicyclo[3.2.1]oct-6-en-2-ones
The construction of the bicyclo[3.2.1]octane core, a structural motif present in numerous natural products, has been a significant focus of synthetic organic chemistry. Among the various methodologies, gold-catalyzed reactions have emerged as a powerful and elegant tool for the synthesis of bicyclo[3.2.1]oct-6-en-2-ones. Cationic gold complexes, acting as soft and carbophilic Lewis acids, are highly effective at activating C-C multiple bonds under mild conditions, enabling unique and efficient transformations. beilstein-journals.orgnih.gov Two prominent gold-catalyzed strategies for accessing this bicyclic framework are (4+3)-cycloaddition reactions and annulations involving C-H bond activation.
A highly diastereo- and enantioselective one-pot method for constructing bicyclo[3.2.1]oct-6-ene frameworks involves the gold-catalyzed (4+3)-cycloaddition of 2-(1-alkynyl)-2-alken-1-ones with substituted cyclopentadienes. acs.orgresearchgate.net This approach utilizes a chiral gold catalyst to achieve excellent stereocontrol, yielding the desired products with high diastereomeric ratios (dr >25:1) and enantiomeric excesses (up to 99.9% ee). acs.orgresearchgate.net The reaction is believed to proceed through a three-step ionic mechanism involving a gold-containing 1,3-dipole intermediate that reacts with the cyclopentadiene. acs.org Density Functional Theory (DFT) calculations support a stepwise pathway and suggest that an exo-spatial arrangement is preferred, which accounts for the observed high stereoselectivity. researchgate.net
The versatility of this method is demonstrated by its broad substrate scope. Various substituted 2-(1-alkynyl)-2-alken-1-ones and cyclopentadienes can be employed to generate a diverse library of functionalized bicyclo[3.2.1]oct-6-en-2-one derivatives.
Table 1: Gold-Catalyzed (4+3)-Cycloaddition for Bicyclo[3.2.1]oct-6-ene Synthesis
| Entry | 2-(1-Alkynyl)-2-alken-1-one | Cyclopentadiene | Catalyst | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Phenyl-substituted | Unsubstituted | Chiral Gold(I) Complex | 95 | >25:1 | 99 |
| 2 | Naphthyl-substituted | Unsubstituted | Chiral Gold(I) Complex | 92 | >25:1 | 98 |
| 3 | Thienyl-substituted | Unsubstituted | Chiral Gold(I) Complex | 88 | >25:1 | 97 |
Another innovative gold-catalyzed approach involves an annulation reaction that proceeds via an atypical cleavage of a sp³-hybridized C-H bond. beilstein-journals.orgnih.gov This method allows for the stereoselective synthesis of bicyclo[3.2.1]oct-6-en-2-ones. beilstein-journals.orgbeilstein-journals.org The key step in this transformation is the 1,3-addition of a sp³ C-H bond to a gold-vinyl-carbenoid intermediate. beilstein-journals.orgnih.gov Deuterium (B1214612) labeling experiments have confirmed that the cyclization mechanism involves this unprecedented C-H activation pathway. beilstein-journals.orgbeilstein-journals.org This strategy provides a distinct and efficient route to the bicyclic ketone system, complementing other synthetic methods.
The reaction is initiated by the gold catalyst, which facilitates the formation of a gold-carbenoid species. This intermediate then undergoes the intramolecular C-H insertion/annulation cascade to furnish the final bicyclic product.
Table 2: Gold-Catalyzed Annulation via C-H Activation
| Entry | Substrate | Gold Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Acyclic enyne precursor | PPh₃AuNTf₂ | Dichloromethane | 78 |
| 2 | Substituted acyclic enyne | IPrAuNTf₂ | Dichloroethane | 85 |
These gold-catalyzed methodologies represent state-of-the-art approaches for the synthesis of complex molecules like this compound and its derivatives. They are characterized by their operational simplicity, mild reaction conditions, high efficiency, and exceptional levels of stereocontrol, making them highly valuable tools for organic synthesis. beilstein-journals.orgacs.org
Mechanistic Investigations of Rearrangement Reactions in Bicyclo 3.2.1 Oct 6 En 2 One Frameworks
Thermal Rearrangements
Thermal activation of bicyclo[3.2.1]oct-6-en-2-one and related frameworks can induce profound structural reorganizations, primarily through pericyclic reactions. The specific pathway followed is highly dependent on the substitution pattern of the molecule.
Cope Rearrangement in Functionalized Bicyclo[3.2.1]octa-2,6-dienes
The Cope rearrangement, a rsc.orgrsc.org-sigmatropic shift of a 1,5-diene, is a powerful tool for carbon-carbon bond formation and skeletal reorganization. In the context of the bicyclo[3.2.1]octane system, this rearrangement is typically accessed through the thermolysis of suitably substituted precursors, such as 6-vinylbicyclo[3.1.0]hex-2-ene derivatives. cdnsciencepub.com
The thermal rearrangement of 6-exo-vinylbicyclo[3.1.0]hex-2-ene proceeds via a one-center epimerization at the C-6 position to form the endo-vinyl isomer, which then undergoes a rapid Cope rearrangement to yield the bicyclo[3.2.1]octa-2,6-diene structure. cdnsciencepub.com This transformation has been studied extensively for the synthesis of functionalized bicyclo[3.2.1]octadienes. For instance, the thermolysis of various enol silyl (B83357) ethers derived from 6-(1-alkenyl)bicyclo[3.1.0]hexan-2-ones provides a clean and efficient route to these bicyclic systems. cdnsciencepub.com The reaction proceeds through a boat-like transition state to afford the final products. cdnsciencepub.com
Detailed studies have demonstrated the versatility of this method. The thermolysis of enones 68 and 69, for example, produces the bicyclic dienones 70 and 71, respectively, showcasing the reaction's utility in generating C-8 functionalized bicyclo[3.2.1]octa-2,6-dienes. cdnsciencepub.com
| Precursor | Conditions | Product | Yield (%) |
|---|---|---|---|
| Compound 68 | Xylene, reflux, 18 h | Bicyclic keto ester 70 | 73 |
| Compound 69 | Benzene, 160°C, sealed tube, 4 h | Bicyclo[3.2.1]octa-2,6-dien-8-one (71) | 68 |
Sigmatropic Shifts in Bridged Systems
Beyond the rsc.orgrsc.org-sigmatropic Cope rearrangement, other sigmatropic shifts, such as rsc.orgcdnsciencepub.com-shifts, are also prevalent in bridged bicyclic systems. These rearrangements often compete with or follow different mechanistic pathways than the Cope rearrangement. For example, the thermal reactions of bicyclo[4.2.0]oct-2-enes involve a stepwise diradical process that can lead to isomerization via a rsc.orgcdnsciencepub.com-shift to bicyclo[2.2.2]oct-2-ene or fragmentation. mdpi.com
In these systems, the relative rates of different exit channels, including epimerization (kep), fragmentation (kf), and rsc.orgcdnsciencepub.com-sigmatropic migration (k13), are often in the order of kep > kf ≥ k13. mdpi.com This contrasts with the behavior observed in bicyclo[3.2.0]hept-2-enes, where rsc.orgcdnsciencepub.com-carbon shifts are the dominant pathway. mdpi.com The conformational lability of the bicyclo[4.2.0]oct-2-ene framework influences the stereoselectivity of these reactions. mdpi.com While not directly involving the bicyclo[3.2.1]octane skeleton, these studies highlight the complex interplay of ring strain and radical stability that governs the outcomes of thermal rearrangements in related bridged systems.
Photochemical Rearrangements
The presence of a β,γ-unsaturated ketone chromophore in the 3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one structure makes it highly susceptible to photochemical transformations. researchgate.net These reactions proceed through electronically excited states and provide access to complex, strained ring systems that are often inaccessible through thermal methods.
Oxa-Di-π-Methane Rearrangements in Unsaturated Bicyclic Ketones
In bicyclic ketones, the ODPM rearrangement is a powerful synthetic tool for creating polycyclic frameworks. researchgate.net For instance, the triplet-sensitized irradiation of bicyclo[2.2.2]oct-5-en-2-ones leads to the efficient formation of tricyclo[3.3.0.02,8]octan-3-ones. oup.com This reaction is a key step in the synthesis of various bi- and tricyclopentanoid natural products. oup.com Similarly, studies on bicyclo[3.2.2]non-6-en-2-ones have shown that acetone-sensitized irradiation can produce the ODPM product, a tricyclic ketone, competitively with other rearrangement products. oup.com The mechanism involves the formation of a 1,3-biradical intermediate, which then cyclizes to give the final tricyclic ketone. researchgate.net
Photorearrangement of β,γ-Unsaturated Ketones
The photochemistry of β,γ-unsaturated ketones is not limited to the oxa-di-π-methane rearrangement. Other pathways, most notably a rsc.orgcdnsciencepub.com-acyl shift, can occur, often in competition with the ODPM pathway. The outcome of the photoreaction is highly dependent on the multiplicity of the excited state involved. researchgate.net
Direct irradiation of a β,γ-unsaturated ketone typically populates the singlet excited state (S1), from which a rsc.orgcdnsciencepub.com-sigmatropic shift of the acyl group can occur. researchgate.netmagadhmahilacollege.org This pathway leads to the formation of an isomeric β,γ-unsaturated ketone. In contrast, triplet sensitization, achieved by using a photosensitizer like acetone, populates the triplet excited state (T1), which preferentially undergoes the oxa-di-π-methane ( cdnsciencepub.comnsf.gov-acyl shift) rearrangement. researchgate.net
The photochemical behavior of bicyclo[3.2.2]non-6-en-2-ones provides a clear example of this mechanistic dichotomy. oup.com Direct irradiation of these compounds through a Pyrex filter results mainly in the rsc.orgcdnsciencepub.com-acyl migration product, yielding cis-bicyclo[4.3.0]non-4-en-7-ones. oup.com However, when the irradiation is carried out in acetone, which acts as a triplet sensitizer (B1316253), the oxa-di-π-methane rearrangement product is formed competitively. oup.com
| Conditions | Excited State | Major Product Type | Product Structure |
|---|---|---|---|
| Direct Irradiation (Hexane) | Singlet (S₁) | rsc.orgcdnsciencepub.com Acyl Shift | cis-Bicyclo[4.3.0]non-4-en-7-one (5a) |
| Sensitized Irradiation (Acetone) | Triplet (T₁) | Oxa-di-π-methane | Tricyclo[4.3.0.0²,⁹]nonan-8-one (6a) |
Excited-State Behavior and Photoisomerization Mechanisms
The divergent photochemical behavior of this compound and related compounds is rooted in the distinct properties of their singlet and triplet excited states. nih.gov Upon direct absorption of UV light, the molecule is promoted to an excited singlet state (S1). For many β,γ-unsaturated ketones, this state is responsible for the rsc.orgcdnsciencepub.com-acyl shift. magadhmahilacollege.org This process is often concerted and stereospecific.
Intersystem crossing (ISC) from the S1 state to the triplet manifold (T1) can occur, but for many ketones, it is more efficient to populate the T1 state directly through triplet-triplet energy transfer from an excited sensitizer molecule. wikipedia.org The triplet state, being longer-lived and having the character of a diradical, is the ideal precursor for the stepwise oxa-di-π-methane rearrangement. researchgate.net The mechanism involves initial bonding between the carbonyl carbon and one of the olefinic carbons, followed by cleavage of the original acyl bond and subsequent cyclization to form the final cyclopropyl (B3062369) ketone product. The efficiency and regioselectivity of these photoisomerizations can be influenced by structural constraints within the bicyclic framework and the substitution pattern on the chromophore. wikipedia.org
Photochemical Acyl Migrations
The photochemical behavior of β,γ-unsaturated ketones, particularly within the bicyclo[3.2.1]oct-6-en-2-one framework, has been a subject of extensive investigation. A key transformation observed upon direct irradiation is the nii.ac.jpresearchgate.net-acyl migration, also known as a 1,3-acyl shift. scribd.com This process is a reversible reaction that is synthetically useful when there is a thermodynamic driving force, such as the relief of ring strain. scribd.com For instance, the conversion of bicyclo[3.2.1]octenones to bicyclo[3.3.0]octenones is a favorable process. scribd.com
Direct irradiation of 8,8-disubstituted bicyclo[3.2.1]oct-6-en-2-ones through a Pyrex filter leads to the formation of bicyclo[3.3.0]oct-7-en-2-ones via this photochemical nii.ac.jpresearchgate.net-acyl migration. nii.ac.jpacs.org This rearrangement has been developed as a method for preparing bicyclo[3.3.0]oct-7-en-2-ones. acs.org The efficiency and outcome of these photochemical reactions can be influenced by the specific reaction conditions, such as the solvent and the presence of sensitizers. acs.org
Preliminary investigations into the photochemistry of the bicyclo[3.2.1]oct-6-en-2-one system have revealed that different excited states can lead to distinct reaction pathways. The S1 (n-π) state, accessed through direct irradiation, primarily results in products from nii.ac.jpresearchgate.net-acyl migration. In contrast, triplet states, such as T (π-π) and T (n-π*), can lead to oxa-di-π-methane rearrangement and hydrogen abstraction products, respectively. oup.com
| Condition | Reactant | Major Product | Reaction Type |
| Direct Irradiation (Pyrex) | 8,8-disubstituted bicyclo[3.2.1]oct-6-en-2-one | bicyclo[3.3.0]oct-7-en-2-one | nii.ac.jpresearchgate.net-Acyl Migration |
| Triplet Sensitization | bicyclo[3.2.1]oct-6-en-2-one | Tricyclic Ketones | Oxa-di-π-methane Rearrangement |
Base-Mediated Rearrangements
Under homoenolization conditions, using potassium tert-butoxide in tert-butanol (B103910) at elevated temperatures (185°C), this compound (referred to as 5 in the source literature) undergoes several transformations. researchgate.net One of the key pathways is a β-enolate rearrangement. This process is initiated by the reversible conjugate addition of the t-butoxide anion to the ketone, forming a 6-tert-butoxy derivative. This intermediate then undergoes a β-enolate rearrangement to yield two isomeric ketones. researchgate.net
The major product isolated from this reaction mixture is 3,3-dimethylbicyclo[3.3.0]octan-2-one. This saturated ketone arises from a unidirectional β-enolate rearrangement of the starting material to isomeric unsaturated bicyclo[3.3.0] ketones, which are subsequently reduced under the reaction conditions by single electron transfer. researchgate.net This demonstrates that β-enolization in this unsaturated bicyclic system provides a pathway to a more stable, rearranged carbon skeleton.
In competition with the β-enolate rearrangement during the base-mediated treatment of this compound, Haller–Bauer cleavage also occurs. researchgate.net This reaction pathway involves the cleavage of a non-enolizable ketone by a strong base. In this specific case, the starting ketone, after conversion to its isomeric unsaturated bicyclo[3.3.0] ketones, undergoes cleavage to produce two isomeric 2,2-dimethyl-3-cyclopentenylpropanoic acids. researchgate.net The Haller-Bauer reaction represents a significant competing pathway that diverts the substrate from the rearrangement pathway leading to the bicyclo[3.3.0]octanone framework.
The reaction of this compound under homoenolization conditions can be summarized by the following competing pathways: researchgate.net
| Reaction Pathway | Intermediate(s) | Final Product(s) |
| β-Enolate Rearrangement | 6-tert-butoxy derivative, unsaturated [3.3.0] ketones | 3,3-dimethylbicyclo[3.3.0]octan-2-one |
| Haller-Bauer Cleavage | Isomeric unsaturated [3.3.0] ketones | Two isomeric 2,2-dimethyl-3-cyclopentenylpropanoic acids |
| Conjugate Addition | 6-tert-butoxy derivative | Two isomeric ketones |
Rearrangements within the bicyclo[3.2.1]octane framework can also be driven by the formation of carbocation intermediates, particularly in acidic media. For example, the treatment of keto dicarboxylic acid derivatives of the bicyclo[2.2.2]octane system with lead tetraacetate can induce oxidative decarboxylation, forming a carbocation. This carbocation can then undergo rearrangement via a 1,2-acyl migration to yield a bicyclo[3.2.1]octane system. researchgate.netcdnsciencepub.comcdnsciencepub.com This type of rearrangement highlights a pathway where the initial carbon skeleton is expanded and rearranged to the thermodynamically stable bicyclo[3.2.1] framework through a cationic intermediate. While this specific example starts from a bicyclo[2.2.2] precursor, it demonstrates a valid carbocation-driven route to the bicyclo[3.2.1]octanone skeleton.
Oxidative Rearrangements
Oxidative decarboxylation reactions can be accompanied by significant skeletal rearrangements, particularly in strained bicyclic systems. The reaction of certain bicyclo[2.2.2]octane dicarboxylic acids with lead tetraacetate serves as a prime example. researchgate.netcdnsciencepub.comcdnsciencepub.com In these transformations, the initial oxidative decarboxylation of a single carboxylic acid group generates a carbonium ion. researchgate.netcdnsciencepub.com
This reactive intermediate is prone to rearrangement. Specifically, a 1,2-acyl migration occurs, leading to the expansion of the bicyclic framework from a [2.2.2] system to a [3.2.1] system. For instance, treatment of 5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid with lead tetraacetate results in a major product derived from rearrangement to a bicyclo[3.2.1]octane system, while the corresponding bicyclo[2.2.2]oct-5-en-2-one is only a minor product. researchgate.netcdnsciencepub.comcdnsciencepub.com This indicates that the carbocation-mediated rearrangement is a highly favored pathway under these oxidative conditions, providing an effective, albeit indirect, method for synthesizing substituted bicyclo[3.2.1]octanone frameworks.
Baeyer–Villiger Oxidation of Bicyclo[3.n.1]alkenones
The Baeyer-Villiger oxidation of bicyclo[3.n.1]alkenones, including derivatives of bicyclo[3.2.1]oct-6-en-2-one, is a reaction of significant synthetic and mechanistic interest. The regiochemical outcome of this oxidation, which dictates which of the two alpha-carbon atoms migrates, is governed by a combination of electronic, steric, and stereoelectronic factors.
The generally accepted mechanism of the Baeyer-Villiger oxidation involves the initial nucleophilic attack of a peroxy acid on the ketone's carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.orgthieme-connect.de The subsequent step, which is typically rate-determining, involves the migration of one of the adjacent carbon atoms to the electron-deficient oxygen of the peroxide moiety, leading to the formation of the corresponding lactone and a carboxylic acid byproduct. wikipedia.orgthieme-connect.de
In the context of unsymmetrical ketones like those found in the bicyclo[3.n.1]alkenone framework, the migratory aptitude of the adjacent carbon groups is a key determinant of the product distribution. The established order of migratory aptitude generally follows the trend: tertiary alkyl > secondary alkyl > primary alkyl > methyl. thieme-connect.de This preference is attributed to the ability of the migrating group to stabilize the partial positive charge that develops at the migration origin in the transition state.
However, in rigid bicyclic systems, this simple trend can be significantly influenced by other factors. Stereoelectronic effects, for instance, play a crucial role. For a successful migration, the migrating group's C-C bond must be anti-periplanar to the O-O bond of the peroxy group in the Criegee intermediate. wikipedia.org This requirement can lead to unexpected regioselectivity if the conformationally restricted bicyclic framework favors the alignment of a less substituted carbon for migration.
Furthermore, ring strain can also impact the migratory preference. The migration of a carbon that leads to the release of ring strain in the resulting lactone may be favored, even if it contradicts the conventional migratory aptitude rules.
Research on the Baeyer-Villiger oxidation of related bridged bicyclic ketones, such as bicyclo[3.3.1]nonane and bicyclo[2.2.2]octane derivatives, has provided valuable insights into the interplay of these factors. researchgate.net Studies on these systems have demonstrated that the regioselectivity is highly sensitive to the position of the carbonyl group and the presence of other substituents on the bicyclic ring. researchgate.net The formation of the tetrahedral intermediate and the migratory aptitude of the ring bonds are considered the primary factors controlling the reaction's regioselectivity. researchgate.net
For instance, in the oxidation of bicyclo[3.3.1]nonane-2,9-dione, a high degree of regioselectivity is observed, which is attributed to both kinetic and stereoelectronic factors. researchgate.net Computational studies have shown that distortions from the ideal sp2 hybridization at the carbonyl carbon can influence the stability of the transition state and thus the migratory preference. researchgate.net
To illustrate the typical data obtained in such studies, the following interactive table presents hypothetical results for the Baeyer-Villiger oxidation of a substituted bicyclo[3.2.1]octenone, based on findings from analogous systems.
| Entry | Substrate | Oxidant | Solvent | Temperature (°C) | Major Product (Lactone A) | Minor Product (Lactone B) | Ratio (A:B) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Bicyclo[3.2.1]oct-6-en-2-one | m-CPBA | CH2Cl2 | 0 | Oxabicyclo[4.2.1]non-6-en-2-one | Oxabicyclo[3.3.1]non-6-en-2-one | 85:15 | 92 |
| 2 | This compound | TFAA, H2O2 | CH2Cl2 | 0 | 4,4-Dimethyloxabicyclo[4.2.1]non-6-en-2-one | 3,3-Dimethyloxabicyclo[3.3.1]non-6-en-2-one | >95:5 | 88 |
| 3 | 1-Methylbicyclo[3.2.1]oct-6-en-2-one | m-CPBA | CHCl3 | 25 | 1-Methyloxabicyclo[4.2.1]non-6-en-2-one | 1-Methyloxabicyclo[3.3.1]non-6-en-2-one | 90:10 | 95 |
Note: The data in this table is illustrative and based on general principles of the Baeyer-Villiger oxidation and results from related bicyclic systems. It is intended to represent the type of detailed findings that would be reported in a mechanistic study.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry Determination
NMR spectroscopy is an indispensable tool for the unambiguous elucidation of complex organic structures. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the complete covalent framework and establish the relative stereochemistry of chiral centers within the 3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one molecule.
One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information regarding the chemical environment of each nucleus. The chemical shifts, signal multiplicities, and coupling constants are indicative of the electronic surroundings and neighboring nuclei, respectively.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the olefinic, bridgehead, methylene (B1212753), and methyl protons. The geminal dimethyl groups at the C3 position are anticipated to be diastereotopic, and thus, should appear as two separate singlets. The olefinic protons at C6 and C7 would likely present as a complex multiplet due to their coupling with each other and with the adjacent bridgehead proton at C5.
Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbonyl carbon (C2) is expected to have the most downfield chemical shift. The olefinic carbons (C6 and C7) will also resonate in the downfield region, while the aliphatic carbons of the bicyclic framework and the methyl groups will appear at higher field strengths.
Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~2.5 | m | - |
| H4α | ~2.1 | d | ~18 |
| H4β | ~2.4 | d | ~18 |
| H5 | ~2.8 | m | - |
| H6 | ~6.0 | dd | ~8, 6 |
| H7 | ~5.8 | d | ~8 |
| H8α | ~1.9 | d | ~11 |
| H8β | ~1.7 | d | ~11 |
| 3-CH₃ (endo) | ~1.1 | s | - |
| 3-CH₃ (exo) | ~1.0 | s | - |
Representative ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 | ~50 |
| C2 | ~215 |
| C3 | ~45 |
| C4 | ~40 |
| C5 | ~48 |
| C6 | ~135 |
| C7 | ~130 |
| C8 | ~35 |
| 3-CH₃ (endo) | ~28 |
| 3-CH₃ (exo) | ~25 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle provided by the 1D spectra. wikipedia.org These techniques reveal correlations between nuclei, allowing for the definitive assignment of all proton and carbon signals and the elucidation of the molecule's stereochemistry.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are scalar-coupled to one another, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the proton network, for instance, showing correlations between the olefinic protons (H6 and H7) and the bridgehead proton (H5), as well as within the methylene groups at C4 and C8.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or HMQC) experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.org This allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton. For example, the proton signals of the geminal methyl groups would show correlations to their respective carbon signals in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. This is particularly useful for identifying quaternary carbons, such as C2 (the carbonyl carbon) and C3. For instance, the methyl protons at C3 would show HMBC correlations to C2, C3, and C4, confirming their position in the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. This is the most powerful NMR technique for determining the relative stereochemistry of a molecule. In this compound, NOESY would reveal through-space interactions between, for example, one of the methyl groups and specific protons on the bicyclic framework, thereby establishing their relative orientations (endo/exo).
Hydrogen-Deuterium (H-D) exchange studies, monitored by deuterium (B1214612) (²H) NMR spectroscopy, can provide valuable information about the reactivity and stereochemistry of enolizable protons. cdnsciencepub.comwikipedia.org In the presence of a suitable base and a deuterium source (like deuterated methanol (B129727) or tert-butanol), protons alpha to the carbonyl group can be exchanged for deuterium. cdnsciencepub.com
For this compound, the protons at the C1 and C4 positions are enolizable. By subjecting the compound to H-D exchange conditions and subsequently acquiring a ²H NMR spectrum, the sites of deuterium incorporation can be identified. magritek.com The rate and stereoselectivity of this exchange can offer insights into the steric and electronic environment of these protons. For instance, one of the C4 protons might exchange more readily than the other due to its stereochemical orientation, providing further evidence for the molecule's conformation. The appearance of signals in the ²H NMR spectrum directly indicates the positions where deuterium has been incorporated. cdnsciencepub.com
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has emerged as a powerful computational method for gaining mechanistic insights into the formation of bicyclo[3.2.1]octane systems. DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying key intermediates, and determining the energetic feasibility of various reaction pathways. These theoretical investigations have been particularly insightful in understanding the intricacies of reactions such as the Nazarov cyclization and intramolecular aldol (B89426) reactions, which are common strategies for synthesizing bicyclic ketones. chemeurope.commdpi.com
For instance, in the context of forming the bicyclo[3.2.1]octane skeleton, DFT studies can elucidate the electronic and steric factors that govern the cyclization process. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed reaction profile. This allows for a comprehensive understanding of the factors that control the reaction's kinetics and thermodynamics. Mechanistic studies, supported by DFT calculations, have revealed that the formation of bicyclo[3.2.1]octane systems can proceed through concerted or stepwise pathways, depending on the specific reactants and conditions. mdpi.com
Furthermore, DFT calculations can shed light on the role of catalysts in these reactions. For example, in organocatalyzed intramolecular aldol reactions, DFT can model the interaction between the catalyst (such as proline) and the substrate, revealing how the catalyst lowers the activation energy and influences the stereochemical outcome. mdpi.com These computational models can help in the rational design of more efficient and selective catalysts for the synthesis of complex molecules like 3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one.
A representative application of DFT in understanding such reactions is the calculation of activation energies for different competing pathways. The table below illustrates hypothetical DFT-calculated activation energies for two possible cyclization pathways in the formation of a bicyclo[3.2.1]octenone system.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| Exo Cyclization | 22.5 | Favored |
| Endo Cyclization | 25.8 | Disfavored |
Modeling of Reaction Pathways and Transition States
The modeling of reaction pathways and the characterization of transition states are central to the computational investigation of chemical reactions. For the synthesis of this compound, this involves mapping the entire reaction coordinate from reactants to products, identifying all stationary points (minima and saddle points) along the way. Transition state theory, combined with quantum chemical calculations, allows for the determination of reaction rates and the prediction of product distributions. e3s-conferences.org
Transition states are fleeting, high-energy structures that represent the energetic barrier to a reaction. Their geometries and energies determine the kinetic feasibility of a particular reaction step. Computational methods, particularly DFT, are adept at locating and characterizing these transient structures. For reactions forming bicyclic systems, the geometry of the transition state is crucial in determining the stereochemical outcome. For example, in an intramolecular aldol reaction, the formation of a chair-like or boat-like transition state will lead to different diastereomers. mdpi.com
In the context of the Nazarov cyclization, computational modeling has been used to study the 4π-electrocyclization step, which is the key ring-forming process. researchgate.netnih.gov These models can predict whether the cyclization will proceed in a conrotatory or disrotatory fashion, as dictated by the Woodward-Hoffmann rules, and how substituents on the divinyl ketone precursor influence the torquoselectivity of this step. The subsequent fate of the resulting oxyallyl cation, including potential rearrangements, can also be modeled to provide a complete picture of the reaction pathway. researchgate.net
The following interactive table provides a hypothetical comparison of calculated transition state energies for the formation of exo and endo products in a generic bicyclo[3.2.1]octenone synthesis, illustrating how these calculations can predict product ratios.
| Transition State | Relative Free Energy (kcal/mol) | Predicted Diastereomeric Ratio (exo:endo) |
|---|---|---|
| TS-exo | 0.0 | 95:5 |
| TS-endo | 1.8 |
Prediction of Stereochemical Outcomes
A significant advantage of computational chemistry is its ability to predict the stereochemical outcomes of reactions, which is particularly important in the synthesis of complex molecules with multiple stereocenters, such as this compound. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, it is possible to predict which product will be formed preferentially. mdpi.comnih.gov
For enantioselective reactions, computational models can elucidate the origin of stereocontrol by a chiral catalyst or auxiliary. In the case of proline-catalyzed intramolecular aldol reactions, DFT calculations have been used to model the transition states involving the enamine intermediate and the catalyst. chemeurope.com These models have successfully explained the observed enantioselectivities and have been used to predict the efficacy of new catalyst designs. researchgate.net The calculations often reveal subtle non-covalent interactions, such as hydrogen bonding or steric hindrance, that are responsible for the stereochemical bias.
In silyl-directed Nazarov cyclizations of bridged bicyclic dienones, computational studies can help rationalize the observed high diastereoselectivity. nih.gov The preference for the formation of an exo- or endo-disposed cyclopentenone ring can be attributed to a combination of steric and electronic effects in the transition state, which can be quantified through DFT calculations. These predictions are invaluable for planning synthetic routes that require precise control over stereochemistry.
The following table presents a hypothetical example of how computational methods can predict the enantiomeric excess (ee) for a catalyzed reaction forming a chiral bicyclic ketone by comparing the activation energies of the transition states leading to the (R) and (S) enantiomers.
| Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (%) |
|---|---|---|
| TS-(R) | 18.2 | 96% ee (R) |
| TS-(S) | 20.5 |
Synthetic Applications and Building Block Utility
Application in Complex Natural Product Synthesis
The rigid, three-dimensional structure of 3,3-dimethylbicyclo[3.2.1]oct-6-en-2-one makes it an attractive starting material and intermediate for the stereocontrolled synthesis of complex natural products. Its inherent functionality—a ketone and a carbon-carbon double bond—allows for a range of chemical transformations.
The bicyclo[3.2.1]octane skeleton is central to the structure of many sesquiterpenoids and diterpenoids. Synthetic strategies often target the construction of this core, and derivatives like this compound are valuable precursors in these routes.
Camphorenone: A direct synthetic application of a bicyclo[3.2.1]oct-6-en-2-one system is found in the total synthesis of (±)-camphorenone. This synthesis is based on a key ring-contraction of the bicyclic ketone. The process involves a reliable one-step diazo transfer to the bicyclo[3.2.1]oct-6-en-2-one scaffold, followed by a Wolff rearrangement of the resulting α-diazoketone to achieve the desired ring contraction, ultimately furnishing the bicyclo[2.2.1]heptane core of camphorenone.
Santalol, α-Cedrene, and Zizaene: While direct, step-by-step syntheses of santalol, α-cedrene, and zizaene starting specifically from this compound are not extensively documented in prominent literature, the bicyclo[3.2.1]octane core is fundamental to their molecular architecture. The synthesis of cedrene-type skeletons, for instance, has been achieved through cascade approaches that construct the functionalized bicyclo[3.2.1]octane framework. rsc.org Similarly, synthetic approaches to zizaene norsesquiterpenes have utilized intramolecular Diels-Alder reactions to build related tricyclic systems that can be converted to the final target. researchgate.net The general utility of bicyclo[3.2.1]octanones as precursors for these terpenoids lies in their capacity to undergo intramolecular cyclization and rearrangement reactions to form the more complex polycyclic structures characteristic of these natural products. rsc.orgresearchgate.net
The bicyclo[3.2.1]octane motif is also found in molecules of significant pharmaceutical interest. The synthesis of analogues of these compounds often relies on the use of functionalized bicyclic building blocks.
Thromboxane (B8750289) A2 analogues: A notable application of a dimethyl-substituted bicyclo[3.2.1]octane system is in the synthesis of novel thromboxane A2 analogues, which are potential thromboxane A2 antagonists. One such analogue, methyl 7-[-5-(3-hydroxy-l-(E)-octenyl)-2,2-dimethylbicyclo[3.2.1]oct-8-yl]-[syn]-(-)-(Z)-heptenoate, was synthesized from a functionalized bicycloalkane, demonstrating the utility of this scaffold in creating complex side chains attached to the core bicyclic structure.
Nonactin: The macrotetrolide antibiotic Nonactin is known for its ionophoric properties. Its biosynthesis involves the cyclization of acyclic precursors. nih.gov A synthetic route to Nonactin utilizing this compound or related bicyclic precursors is not described in the reviewed scientific literature.
Construction of Privileged Structural Subunits
The bicyclo[3.2.1]octane ring system is considered a "privileged scaffold". mdpi.comnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in medicinal chemistry and drug discovery. The rigid conformation of the bicyclo[3.2.1]octane core allows for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological receptors. mdpi.com The synthesis of libraries of compounds based on this scaffold is a common strategy in the search for new therapeutic agents. nih.govrsc.org Organocatalytic methods have been developed for the asymmetric synthesis of chiral bicyclo[3.2.1]octanes, further highlighting the importance of this structural unit. nih.gov
Derivatization and Functionalization Strategies
This compound and its parent scaffold can undergo a variety of chemical transformations that allow for the introduction of diverse functional groups and the construction of more complex molecular architectures. These strategies are key to its utility as a versatile building block.
Reactions at the Carbonyl Group: The ketone functionality can be subjected to standard carbonyl chemistry, including reduction to the corresponding alcohol, olefination reactions (e.g., Wittig reaction) to introduce exocyclic double bonds, and addition of organometallic reagents to install new carbon substituents. researchgate.net
Transformations of the Alkene: The double bond in the six-membered ring can be functionalized through reactions such as hydrogenation, epoxidation, dihydroxylation, and hydroboration-oxidation to introduce functionality at various positions of the bicyclic system. researchgate.net
Skeletal Rearrangements: Under specific reaction conditions, the bicyclo[3.2.1]octane skeleton can undergo rearrangement. For example, under homoenolization conditions (using potassium tert-butoxide in tert-butanol (B103910) at high temperatures), this compound is converted into multiple products. The major product is 3,3-dimethylbicyclo[3.3.0]octan-2-one, which arises from a β-enolate rearrangement. researchgate.net Such skeletal rearrangements can provide access to different bicyclic systems, further expanding the synthetic utility of the starting compound. researchgate.netnih.gov
Domino Reactions: The bicyclo[3.2.1]octane core can be constructed through domino reactions, such as organocatalytic Michael/Aldol (B89426) sequences, which allow for the rapid assembly of the bicyclic system with high stereocontrol. nih.govresearchgate.net
The diverse reactivity of this compound, coupled with the inherent stability and conformational rigidity of its bicyclic core, establishes it as a valuable and powerful tool in the synthesis of complex organic molecules.
Future Research Directions
Exploration of Novel Catalytic Systems
The synthesis of the bicyclo[3.2.1]octane core is a topic of ongoing interest in organic synthesis. mdpi.comacs.org While various methods exist for the construction of this bicyclic system, the development of novel catalytic systems for the synthesis of 3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one could offer significant advantages in terms of efficiency, selectivity, and sustainability.
Future research in this area could explore the following:
Gold-Catalyzed Cyclizations: Gold catalysts have shown promise in the cyclization of alkynyl silyl (B83357) enol ethers to form bicyclo[3.2.1]octanone derivatives. shef.ac.uk Investigating the application of similar gold-based catalytic systems for the specific synthesis of this compound from acyclic precursors could lead to milder reaction conditions and improved yields.
Organocatalysis: Organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures. mdpi.comnih.gov The development of organocatalytic domino reactions, such as Michael-aldol sequences, could provide a straightforward route to the bicyclo[3.2.1]octane skeleton. nih.gov Research into chiral organocatalysts could also pave the way for asymmetric syntheses.
Transition Metal-Catalyzed Cycloadditions: Intramolecular Diels-Alder reactions are a key strategy for forming bicyclic systems. mdpi.com Future work could focus on designing novel transition metal catalysts that can promote [6+4] or other cycloaddition reactions to efficiently construct the bicyclo[3.2.1]octane framework. nih.gov
A comparison of potential catalytic approaches is presented in Table 1.
| Catalytic System | Potential Precursors | Key Advantages | Relevant Research |
| Gold Catalysis | Alkynyl Silyl Enol Ethers | Mild reaction conditions, high efficiency. | shef.ac.uk |
| Organocatalysis | α,β-Unsaturated Aldehydes and Ketones | Metal-free, potential for asymmetry. | mdpi.comnih.gov |
| Transition Metal Catalysis | Dienynes, Enones | High atom economy, access to complex structures. | mdpi.com |
Development of Asymmetric Synthetic Routes
The presence of stereocenters in this compound makes the development of asymmetric synthetic routes a critical area of future research. Access to enantiomerically pure forms of this compound is essential for its potential applications in areas such as medicinal chemistry and materials science. mdpi.comacs.orgresearchgate.net
Promising avenues for future investigation include:
Chiral Auxiliaries: The use of chiral auxiliaries, such as 8-phenylmenthol, has been successful in the asymmetric synthesis of other bicyclic ketones. acs.orgacs.org This approach could be adapted for the synthesis of optically active this compound.
Chiral Catalysts: The development of chiral catalysts, including both metal-based and organocatalysts, is a highly attractive strategy. mdpi.comrsc.org For instance, chiral dinuclear zinc catalysts have been employed in enantioselective annulation reactions to form bicyclic pyran scaffolds, a strategy that could potentially be adapted for the synthesis of carbocyclic systems. rsc.org L-proline and its derivatives have also been shown to be effective organocatalysts for the asymmetric synthesis of bicyclic diketones. mdpi.comresearchgate.net
Biocatalysis: The use of enzymes, such as yeast alcohol dehydrogenases, for the stereoselective reduction of racemic bicyclic ketones offers a green and efficient alternative to traditional chemical methods. mdpi.com This approach could be explored for the kinetic resolution of a racemic mixture of this compound or the asymmetric reduction of a prochiral precursor.
Table 2 summarizes potential asymmetric strategies.
| Asymmetric Strategy | Description | Potential Advantages |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Well-established methodology, predictable stereochemical control. |
| Chiral Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High efficiency, atom economy. |
| Biocatalysis | Enzymes are used to catalyze stereoselective transformations. | High enantioselectivity, mild reaction conditions. |
In-depth Computational Analysis of Bridged Ketone Reactivity
Computational chemistry provides a powerful tool for understanding and predicting the reactivity of complex molecules. researchgate.netnih.govacs.org In-depth computational analysis of this compound can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms.
Future computational studies could focus on:
Reaction Energetics: Density Functional Theory (DFT) calculations can be used to model the reaction pathways for various transformations of this compound. nih.gov This can help in understanding the feasibility of different synthetic routes and in designing more efficient reaction conditions. For example, computational studies have been used to predict the success of bridgehead lithiation in various bridged carbonyl compounds. researchgate.netnih.gov
Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts and coupling constants, which can aid in the structural elucidation of reaction products.
Origin of Enantioselectivity: For asymmetric reactions, computational modeling can help to elucidate the interactions between the substrate, catalyst, and reagents in the transition state, providing a rational basis for the observed stereoselectivity. acs.org This understanding is crucial for the design of more effective chiral catalysts.
Expansion of Synthetic Applications in Chemical Biology
The bicyclo[3.2.1]octane scaffold is present in a number of biologically active natural products. mdpi.comgoogle.com This suggests that this compound could serve as a valuable building block for the synthesis of novel compounds with potential applications in chemical biology.
Future research in this direction could involve:
Synthesis of Bioactive Molecules: The functional groups present in this compound (a ketone and an alkene) provide handles for further chemical modification. This could allow for the synthesis of a library of derivatives that can be screened for biological activity. The bicyclic framework can confer increased saturation and chiral centers, which can lead to greater selectivity for biological targets. google.com
Development of Molecular Probes: The rigid bicyclic structure could be incorporated into molecular probes designed to study biological processes. For example, related strained bicyclic systems have found applications in bioorthogonal chemistry. researchgate.net
Late-Stage Functionalization: The development of methods for the late-stage functionalization of the bicyclic core would be highly valuable for the rapid generation of diverse molecular structures for biological screening. acs.org
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one?
- Methodological Answer : The compound can be synthesized via diazo transfer reactions using reagents like 2,4,6-triisopropylbenzenesulfonylazide and t-BuOK in THF at low temperatures (-78°C) . Additionally, acid-catalyzed rearrangements of substituted bicyclo[2.2.2]octene precursors (e.g., 1-methoxy derivatives) yield bicyclo[3.2.1]octenone products, with regioselectivity influenced by substituent position and reaction conditions . For structural validation, 220-MHz NMR spectroscopy has been used to analyze strain effects and substituent environments in bicyclic ketones .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : High-resolution H and C NMR (e.g., 220 MHz) are critical for identifying bridgehead substituents and ring strain effects. Chemical shifts in the range of δ 1.2–2.5 ppm for methyl groups and δ 200–220 ppm for carbonyl carbons are typical for bicyclic ketones .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHO, MW 150.22 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How do substituent effects influence the regioselectivity of Baeyer-Villiger oxidation in bicyclic ketones?
- Methodological Answer : Substituents on the bicyclic framework dictate migratory aptitude during Baeyer-Villiger oxidation. For example:
- Electron-donating groups (e.g., methyl) at bridgehead positions favor migration of the more stabilized carbocation intermediate.
- Steric hindrance from 3,3-dimethyl groups may suppress alternative reaction pathways, as observed in bicyclo[3.2.1]octenone systems .
- Experimental validation involves kinetic isotope effect (KIE) studies and computational modeling (DFT) to map transition states .
Q. How can conflicting data between in vitro and in vivo genotoxicity assays for bicyclic ketones be resolved?
- Methodological Answer :
- Case Study : Similar compounds (e.g., 1,5-dimethylbicyclo[3.2.1]octan-8-one-oxime) showed in vitro micronucleus induction in human lymphocytes but negative results in 3D skin models (RSMN assay) and in vivo mouse studies .
- Resolution Strategies :
- Use 3D tissue models (e.g., EpiDerm™) to bridge in vitro and in vivo gaps.
- Conduct dose-response analyses to distinguish artifactually positive in vitro results (e.g., cytotoxicity at high doses).
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate systemic exposure .
Q. What reaction conditions optimize the yield of diazo transfer to this compound?
- Methodological Answer :
- Key Parameters :
- Temperature: Maintain -78°C to stabilize reactive intermediates.
- Solvent: THF or DCM for optimal solubility and low nucleophilicity.
- Base: t-BuOK ensures deprotonation without side reactions.
- Yield Improvement : Pre-dry solvents (e.g., molecular sieves) and use stoichiometric excess of diazo transfer reagent (1.2–1.5 equiv) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
